2-BENZYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID AMIDE

Description

Molecular Architecture and Stereochemical Considerations

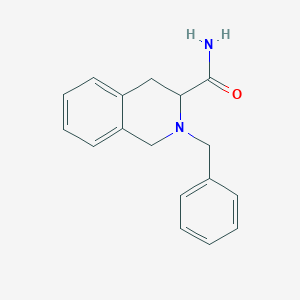

The molecular structure of this compound is characterized by a bicyclic tetrahydroisoquinoline core system with distinctive substitution patterns that define its three-dimensional architecture. The compound possesses the molecular formula C₁₇H₁₈N₂O and a molecular weight of 266.34 daltons, establishing it as a moderately sized heterocyclic molecule with significant structural complexity. The backbone consists of a partially saturated isoquinoline ring system, where positions 1, 2, 3, and 4 are fully saturated, creating a fused bicyclic framework that provides both conformational flexibility and stereochemical constraint.

The stereochemical considerations of this compound are particularly significant due to the presence of a chiral center at position 3 of the tetrahydroisoquinoline ring. This chiral center arises from the attachment of the carboxamide functional group, which creates an asymmetric carbon atom that can exist in either R or S configuration. The absolute configuration at this position profoundly influences the overall molecular geometry and biological activity of the compound. Research has demonstrated that the stereochemistry at position 3 can be reliably assigned through nuclear magnetic resonance spectroscopy and confirmed through X-ray crystallographic analysis. The benzyl substituent at position 2 introduces additional conformational complexity, as this group can adopt various orientations relative to the tetrahydroisoquinoline plane.

The carboxamide functional group represents a critical structural feature that contributes to both the chemical reactivity and intermolecular interactions of the compound. This group exhibits characteristic amide bond properties, including restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance effects. The amide nitrogen can participate in hydrogen bonding interactions, both as a donor and acceptor, depending on the specific chemical environment and tautomeric state. These interactions play crucial roles in determining the solid-state packing arrangements and solution-phase conformational preferences of the molecule.

X-ray Crystallographic Characterization

Crystallographic analysis of related tetrahydroisoquinoline derivatives has provided valuable insights into the solid-state structure and molecular conformation of compounds within this chemical class. The X-ray crystal structure of (S)-2-benzyl-N-(2,6-diisopropylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, a closely related analog, reveals important structural details that are directly applicable to understanding the parent amide compound. The crystallographic data indicate that these compounds typically crystallize in monoclinic space groups, with the specific example showing P2₁ symmetry.

The crystal structure analysis reveals that the tetrahydroisoquinoline ring system adopts a specific conformation that minimizes steric interactions while maximizing favorable intramolecular contacts. The nitrogen-containing six-membered ring within the tetrahydroisoquinoline framework typically assumes either a half-chair or envelope conformation, depending on the specific substitution pattern and crystal packing forces. These conformational preferences have been consistently observed across multiple crystallographic studies of tetrahydroisoquinoline derivatives, suggesting that these are energetically favorable arrangements for this class of compounds.

The intermolecular interactions observed in the crystal structures of tetrahydroisoquinoline carboxamides are dominated by hydrogen bonding networks involving the amide functional groups. These N-H···O hydrogen bonds create extended networks that stabilize the crystal packing and contribute to the overall structural integrity of the solid-state arrangement. The hydrogen bonding patterns typically involve both the amide nitrogen as a donor and the carbonyl oxygen as an acceptor, creating chains or dimeric arrangements that extend throughout the crystal lattice.

Comparative Analysis with Related Tetrahydroisoquinoline Derivatives

The structural analysis of this compound benefits significantly from comparison with related compounds within the tetrahydroisoquinoline family. The fundamental tetrahydroisoquinoline scaffold appears in numerous derivatives, each exhibiting unique structural features while maintaining core architectural similarities. The parent compound 2-benzyl-1,2,3,4-tetrahydroisoquinoline, bearing the molecular formula C₁₆H₁₇N and molecular weight 223.31 daltons, provides a baseline for understanding how functional group modifications affect overall molecular properties.

Stereochemical studies on N,N-dialkyl-1-benzyl-1,2,3,4-tetrahydroisoquinolinium salts have revealed important principles regarding the relative stereochemistry at positions 1 and 2 of the tetrahydroisoquinoline ring system. These investigations demonstrate that quaternization reactions typically lead to major isomers possessing a trans-relationship between the entering N-alkyl group and the 1-benzyl substituent. This stereochemical preference has been confirmed through a combination of ¹H and ¹³C nuclear magnetic resonance studies and verified by single-crystal X-ray analysis.

The comparative analysis reveals that the introduction of different functional groups at position 3 of the tetrahydroisoquinoline ring significantly influences both the physical properties and chemical reactivity of these compounds. The carboxylic acid derivative 2-benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid exhibits different solubility characteristics and hydrogen bonding capabilities compared to the corresponding amide. This difference arises from the distinct ionization behavior of carboxylic acids versus the neutral character of amides under physiological conditions.

The development of chiral monodentate N-heterocyclic carbene ligands based on isoquinoline frameworks demonstrates the versatility of this structural motif in coordination chemistry applications. These C₁-symmetric isoquinoline-based ligands have been specifically designed to block three quadrants of the metal coordination sphere, illustrating how systematic structural modifications can be employed to achieve specific stereochemical outcomes. The successful application of these ligands in asymmetric catalysis, achieving enantioselectivities of 75-87% in the formation of α,β-unsaturated amides, underscores the importance of precise structural control in tetrahydroisoquinoline derivatives.

Properties

IUPAC Name |

2-benzyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-17(20)16-10-14-8-4-5-9-15(14)12-19(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVGNEAMNMQZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30722203 | |

| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54329-49-6 | |

| Record name | 1,2,3,4-Tetrahydro-2-(phenylmethyl)-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54329-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Phenylalanine Esters

A foundational method to prepare tetrahydroisoquinoline-3-carboxylic acid derivatives involves the cyclization of phenylalanine alkyl esters with formaldehyde or paraformaldehyde under acidic conditions. According to patent EP0578163A1, the process starts with D- or L-phenylalanine benzyl ester hydrochloride, which is neutralized and then cyclized with paraformaldehyde in trifluoroacetic acid (TFA). The reaction proceeds at room temperature for 10-20 hours or can be accelerated by heating to reflux (around 80 °C) for 6-7 hours, yielding the tetrahydroisoquinoline-3-carboxylic acid methyl ester in up to 72% theoretical yield.

The reaction mechanism involves the formation of a methylene bridge between the amino group and the aromatic ring of phenylalanine, generating the tetrahydroisoquinoline ring system. The crude product is purified by neutralization, extraction, and precipitation steps, including treatment with sodium bicarbonate, sodium hydroxide, and sulfuric acid to isolate the acid form of the tetrahydroisoquinoline derivative.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Neutralization | Sodium bicarbonate, ethyl acetate extraction | - | Removes hydrochloric acid salt |

| Cyclization | Paraformaldehyde, trifluoroacetic acid, reflux 6-7 h | ~72 | TLC monitoring, heating improves yield |

| Work-up | NaOH, sulfuric acid precipitation, vacuum drying | - | Purifies and isolates product |

This method provides a reliable route to the tetrahydroisoquinoline-3-carboxylic acid intermediate necessary for subsequent amide formation.

Formation of the Amide Bond

Activation of Carboxylic Acid and Amide Formation

Direct amidation of carboxylic acids with amines is generally inefficient due to acid-base neutralization forming ammonium salts. Therefore, activation of the carboxylic acid is required to facilitate nucleophilic substitution by amines.

Two main activation strategies are typically employed:

Activation by Ethyl Chloroformate: This method involves converting the carboxylic acid into a mixed anhydride intermediate using ethyl chloroformate in the presence of a base such as triethylamine. The activated intermediate reacts readily with amines to form the corresponding amide under mild conditions.

Activation by Carbodiimides (DCC or EDC): Carbodiimides activate the carboxylic acid by forming an O-acylisourea intermediate, which then reacts with amines to yield amides. This method is widely used for peptide synthesis and amide bond formation.

In a study reported in the literature, (S)-2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was reacted with ethyl chloroformate and triethylamine in dry dichloromethane at 0 °C to form the activated intermediate. Subsequent addition of 2,6-diisopropylaniline led to amide formation at room temperature within 3 hours. The product was purified by silica gel chromatography, yielding a high-purity amide compound with a melting point of 418–420 K.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation | Ethyl chloroformate, triethylamine, 0 °C, DCM | - | Forms activated mixed anhydride |

| Amidation | Addition of amine (e.g., 2,6-diisopropylaniline), RT, 3 h | - | Mild conditions, monitored by TLC |

| Purification | Silica gel chromatography (hexane:ethyl acetate 80:20) | - | Isolates pure amide |

Alternative Amide Preparation Methods

Dicyclohexylcarbodiimide (DCC) Activation: Activation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives with DCC followed by reaction with various amines (benzylamine, aniline derivatives) yields N-functionalized amides with yields ranging from 59% to 65%. This method is suitable for synthesizing a series of amides for further biological or catalytic studies.

Coupling Reagents: Other coupling reagents such as EDC and PyBOP can also be employed to facilitate amide bond formation under mild conditions, especially when direct amidation is challenging.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Key Reagents | Yield Range (%) | Notes |

|---|---|---|---|---|

| Cyclization to tetrahydroisoquinoline | Paraformaldehyde, trifluoroacetic acid, reflux or RT | Phenylalanine benzyl ester, TFA | ~55-72 | Acidic cyclization, TLC monitoring |

| Amide formation via ethyl chloroformate | Ethyl chloroformate, triethylamine, DCM, 0 °C to RT | Amine (e.g., 2,6-diisopropylaniline) | High purity, yield not specified | Mild conditions, chromatographic purification |

| Amide formation via DCC coupling | DCC, amines, mild conditions | Various amines | 59-65 | Suitable for N-functionalized amides |

Research Findings and Notes

The cyclization step is critical for obtaining the tetrahydroisoquinoline core with high yield and purity. Heating accelerates the reaction and improves yield but requires careful control to avoid side reactions.

Activation of the carboxylic acid using ethyl chloroformate or carbodiimides is essential for efficient amide bond formation. Ethyl chloroformate activation allows mild reaction conditions and high selectivity.

Purification by silica gel chromatography is effective for isolating the amide products with high purity.

The described methods have been validated in the synthesis of biologically relevant derivatives and organocatalysts, demonstrating their versatility and reliability.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID AMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, amines, and substituted tetrahydroisoquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Benzyl-1,2,3,4-tetrahydro-isoquinoline derivatives have been explored for their potential therapeutic effects:

- Antidepressant Activity : Research indicates that isoquinoline derivatives may exhibit antidepressant-like effects. The structural similarity to known antidepressants suggests potential mechanisms of action involving serotonin and norepinephrine reuptake inhibition.

- Anti-inflammatory Properties : Some studies have shown that compounds related to this isoquinoline can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Synthesis of Bioactive Compounds

This compound acts as a precursor for synthesizing various bioactive molecules:

- Synthesis of Alkaloids : It can be used in the synthesis of complex alkaloids that have significant biological activity.

- Drug Development : The compound's ability to modify functional groups allows it to be tailored for specific interactions with biological targets, facilitating the development of new pharmaceuticals.

Case Study 1: Antidepressant Activity Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various isoquinoline derivatives, including 2-benzyl-1,2,3,4-tetrahydro-isoquinoline. The results demonstrated that certain derivatives showed significant activity in animal models, suggesting a pathway for future drug development targeting depression.

Case Study 2: Anti-inflammatory Mechanisms

Research outlined in Phytomedicine assessed the anti-inflammatory properties of isoquinoline compounds. The study highlighted how derivatives like 2-benzyl-1,2,3,4-tetrahydro-isoquinoline could inhibit pro-inflammatory cytokines in vitro. This finding supports its potential use in treating chronic inflammatory conditions.

Polymer Chemistry

The compound has applications in polymer synthesis:

- Polymerization Reactions : It can serve as a monomer or co-monomer in creating novel polymers with enhanced mechanical properties and thermal stability.

Nanotechnology

In nanotechnology, derivatives of this compound are being investigated for:

- Nanocarriers for Drug Delivery : Its ability to form stable complexes with drugs enhances the efficacy of drug delivery systems.

Mechanism of Action

The mechanism of action of 2-BENZYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID AMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Key Observations

The benzyl group contributes to higher lipophilicity (predicted XLogP ~1.2) relative to non-benzylated analogs like (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (XLogP -0.3) .

Stereochemical Effects :

- Enantiomers such as (S)- and (R)-configured derivatives exhibit distinct physicochemical profiles. For example, the (S)-carboxylic acid analog has a topological polar surface area (TPSA) of 40.5 Ų, while the (R)-carboxamide derivative has a TPSA of 55.1 Ų, reflecting differences in molecular polarity .

Substituent Influence: Electron-withdrawing groups (e.g., sulfonyl in ) reduce basicity and increase TPSA, whereas electron-donating groups (e.g., benzyl in the target) enhance hydrophobicity.

Biological Activity

2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid amide (CAS No. 54329-49-6) is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H18N2O

- Molecular Weight : 266.34 g/mol

- Structural Characteristics : The compound features a tetrahydroisoquinoline core, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Anticancer Properties

Recent studies have shown that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. For instance, compounds similar to 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid amide have been reported to reverse multidrug resistance in cancer cells. A study highlighted that certain isoquinoline derivatives could effectively inhibit the growth of vincristine-resistant KB(VJ300) cells, suggesting a potential role in cancer therapy .

Neuroprotective Effects

Tetrahydroisoquinolines are also recognized for their neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties. The neuroprotective mechanisms may involve the inhibition of oxidative stress and modulation of apoptotic pathways .

Antiviral Activity

The antiviral potential of isoquinoline derivatives has been explored in various studies. For example, some compounds have shown activity against viral strains by inhibiting viral replication processes. The structure of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid amide suggests it may possess similar antiviral properties .

The biological activity of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid amide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Isoquinoline derivatives often inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Cell Signaling Pathways : These compounds can influence various signaling pathways related to apoptosis and cell survival.

- Antioxidant Activity : By scavenging free radicals, they may protect cells from oxidative damage.

Case Studies

Several case studies have documented the effects of isoquinoline derivatives:

- A study demonstrated that a related compound exhibited a significant decrease in tumor size in a murine model when administered at specific dosages.

- Another case highlighted the neuroprotective effects observed in animal models subjected to neurotoxic agents; treatment with isoquinoline derivatives resulted in improved cognitive function and reduced neuronal death.

Data Tables

Q & A

Q. What computational tools aid in optimizing synthetic routes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.